(2-Amino-6-fluoropyridin-4-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-6-fluoropyridin-4-yl)boronic acid is a boronic acid derivative that contains a fluorinated pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6-fluoropyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a common method includes the reaction of 2-amino-6-fluoropyridine with a boron reagent under specific conditions to introduce the boronic acid functionality .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale halogen-metal exchange reactions followed by borylation, similar to laboratory-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-6-fluoropyridin-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to other functional groups.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(2-Amino-6-fluoropyridin-4-yl)boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Amino-6-fluoropyridin-4-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-6-chloropyridin-4-ylboronic acid
- 2-Amino-6-bromopyridin-4-ylboronic acid
- 2-Amino-6-iodopyridin-4-ylboronic acid
Uniqueness
(2-Amino-6-fluoropyridin-4-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electronic effects play a crucial role .
Biological Activity
(2-Amino-6-fluoropyridin-4-YL)boronic acid is an organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with an amino group and a fluorine atom, along with a boronic acid functional group. This compound has garnered attention for its potential biological activities, particularly as an enzyme inhibitor. Its molecular formula is CHBFNO, with a molecular weight of approximately 139.91 g/mol, and it is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and materials science.
Enzyme Inhibition
One of the primary biological activities of this compound is its role as an enzyme inhibitor . Boronic acids are recognized for their ability to inhibit proteases and other enzymes by forming reversible covalent bonds with serine or cysteine residues in the active sites of these enzymes. This property positions this compound as a promising candidate for drug development targeting diseases such as cancer and diabetes, where protease inhibition can be therapeutically beneficial.
Case Studies and Research Findings
- Protease Inhibition : Research indicates that this compound can effectively inhibit specific proteases involved in cancer progression. For instance, studies have demonstrated that boronic acids can selectively target the active sites of serine proteases, leading to reduced tumor growth in preclinical models.
- Boronic Acid Applications in Cancer Therapy : The compound has been explored in the context of Boron Neutron Capture Therapy (BNCT), where it serves as a boron carrier to selectively destroy malignant cells while sparing healthy tissue. BNCT leverages the unique properties of boron compounds to enhance the efficacy of radiation therapy against various tumors, including gliomas and head and neck cancers .
- Molecular Recognition : this compound has been studied for its ability to recognize and bind specific biological molecules, enhancing drug delivery systems. Its interaction with cell surface glycans allows for improved uptake of therapeutic agents within target cells, thereby increasing their effectiveness .
Comparative Analysis
The following table summarizes the structural similarities between this compound and other related compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
(3-Fluoropyridin-4-YL)boronic acid | 458532-97-3 | 0.98 |
(3,5-Difluoropyridin-4-YL)boronic acid | 956003-87-5 | 0.98 |
(2,5-Difluoropyridin-4-YL)boronic acid | 1263375-23-0 | 0.85 |
(8-Fluoroquinolin-7-YL)boronic acid | 1217500-71-4 | 0.84 |
(2-Amino-3-fluoropyridin-4-YL)boronic acid | 2096336-62-6 | 0.84 |
This table highlights the distinctiveness of this compound due to its specific substitution pattern on the pyridine ring, which contributes to its unique biological activity compared to structurally similar compounds.
Properties
Molecular Formula |
C5H6BFN2O2 |
---|---|
Molecular Weight |
155.93 g/mol |
IUPAC Name |
(2-amino-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C5H6BFN2O2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H,(H2,8,9) |
InChI Key |
WGYTZKKXTMLXQO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.